ANGELIQ

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ANGELIQ is a pharmaceutical compound that combines two active ingredients: drospirenone and estradiol-17β. It is primarily used in hormone replacement therapy for postmenopausal women to alleviate symptoms such as hot flashes and vaginal dryness .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Drospirenone is synthesized from spironolactone through a series of chemical reactions, including oxidation and cyclization. Estradiol-17β is derived from estrone, which is obtained from plant sterols through a series of hydrogenation and oxidation reactions .

Industrial Production Methods

The industrial production of ANGELIQ involves the large-scale synthesis of drospirenone and estradiol-17β, followed by their combination into film-coated tablets. The process includes strict quality control measures to ensure the purity and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Drospirenone undergoes oxidation to form its active metabolite.

Reduction: Estradiol-17β can be reduced to estrone.

Substitution: Both compounds can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, acetone, methylene chloride.

Major Products

Drospirenone Metabolites: Formed through oxidation.

Aplicaciones Científicas De Investigación

Indications and Usage

ANGELIQ is indicated for:

- Moderate to severe vasomotor symptoms due to menopause, such as hot flashes.

- Vulvar and vaginal atrophy , which includes symptoms like dryness and discomfort during intercourse.

These indications are crucial as they address significant quality-of-life issues for postmenopausal women. The product is designed for women who have a uterus and requires careful consideration of risks associated with hormone replacement therapy.

Pharmacokinetics

The pharmacokinetics of this compound have been extensively studied. Key findings include:

- Bioavailability : The oral relative bioavailability of estradiol and drospirenone from this compound is approximately 107% and 102%, respectively, compared to a combination oral suspension .

- Steady State Concentrations : Steady-state concentrations of drospirenone are reached within 10 days of daily dosing. Mean concentrations at 2 hours post-administration range between 5.9 and 6.7 ng/mL after one year of treatment .

Table 1: Pharmacokinetic Parameters

| Parameter | Estradiol (E2) | Drospirenone (DRSP) |

|---|---|---|

| Bioavailability | 107% | 102% |

| Steady State Concentration (2h) | 5.9 - 6.7 ng/mL | - |

| Time to Steady State | 10 days | - |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating menopausal symptoms. A pivotal Phase III study evaluated its effectiveness in reducing the frequency and severity of hot flashes over a treatment period of 16 weeks.

Table 2: Efficacy Results from Phase III Study

| Treatment | N | Mean Change in Hot Flashes | Standard Deviation | Significance |

|---|---|---|---|---|

| Placebo | 59 | -0.470 | 0.055 | - |

| Estradiol (1 mg) + Drospirenone (1 mg) | 55 | -0.856 | 0.030 | Yes |

Safety Profile

The safety profile of this compound has been assessed in multiple studies. Notably, the Women's Health Initiative study reported increased risks associated with hormone replacement therapy, including myocardial infarction, stroke, and breast cancer . However, this compound has shown a favorable safety profile concerning endometrial hyperplasia.

Table 3: Incidence of Endometrial Hyperplasia

| Treatment Group | Total No. Subjects | Hyperplasia Cases |

|---|---|---|

| Estradiol (1 mg) | 226 | 8 (4.0%) |

| This compound (1 mg E2 + 0.5 mg DRSP) | 227 | 0 |

Case Studies and Observational Data

Research has highlighted the unique properties of drospirenone in this compound, such as its antiandrogenic effects and potential cardioprotective benefits due to its antialdosterone properties . Observational studies suggest that patients using this compound may experience improvements in symptoms related to water retention and mood stabilization.

Mecanismo De Acción

Drospirenone acts as a progestin, countering the effects of estrogen by decreasing the number of estrogen receptors. Estradiol-17β mimics the natural estrogen in the body, binding to estrogen receptors and modulating the secretion of gonadotropins, luteinizing hormone, and follicle-stimulating hormone through a negative feedback mechanism .

Comparación Con Compuestos Similares

Similar Compounds

Medroxyprogesterone Acetate: Another progestin used in hormone replacement therapy.

Conjugated Equine Estrogens: A mixture of estrogens used in similar therapeutic applications.

Uniqueness

ANGELIQ is unique due to the combination of drospirenone and estradiol-17β, which provides both estrogenic and progestogenic effects, making it effective in treating a wide range of postmenopausal symptoms .

Propiedades

Número CAS |

350818-73-4 |

|---|---|

Fórmula molecular |

C42H54O5 |

Peso molecular |

638.9 g/mol |

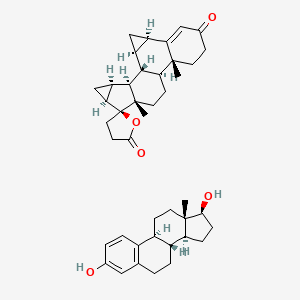

Nombre IUPAC |

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C24H30O3.C18H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;14-,15-,16+,17+,18+/m11/s1 |

Clave InChI |

QJUXBIVLOGRZSQ-OQMMLGNJSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C |

SMILES canónico |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |

Key on ui other cas no. |

350818-73-4 |

Sinónimos |

Angeliq estradiol-drospirenone combination |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.